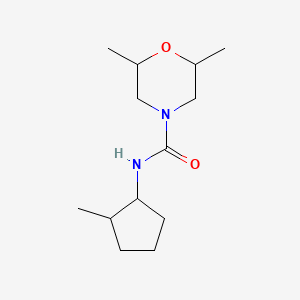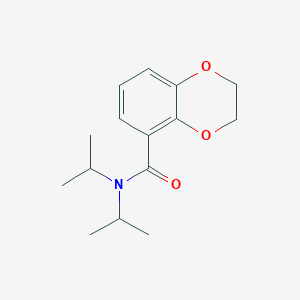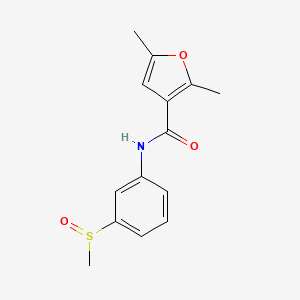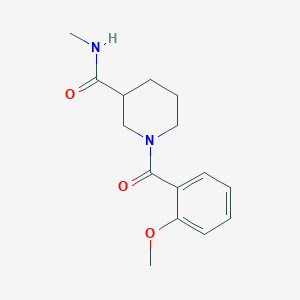
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, also known as sulindac sulfide, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in the treatment of various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In recent years, sulindac sulfide has gained attention for its potential anti-cancer properties, particularly in the prevention and treatment of colon cancer.
Wirkmechanismus
The anti-cancer properties of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide are thought to be mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that promote inflammation and cell proliferation. Sulindac sulfide is a selective COX-2 inhibitor, which means that it can specifically target the COX-2 enzyme without affecting the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound sulfide has also been shown to have anti-inflammatory and analgesic effects. Sulindac sulfide can reduce the production of prostaglandins that promote inflammation and pain, which makes it effective in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide is that it is a well-established drug that has been extensively studied for its safety and efficacy in humans. This means that it can be readily used in clinical trials to test its potential anti-cancer properties. However, one limitation is that this compound sulfide can have side effects such as gastrointestinal bleeding and renal toxicity, which may limit its use in some patient populations.
Zukünftige Richtungen
There are several future directions for the research on N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide. One area of interest is the development of more potent and selective COX-2 inhibitors that can be used in the treatment of colon cancer. Another area of interest is the identification of biomarkers that can predict the response of colon cancer patients to this compound sulfide treatment. Finally, there is a need for further research to understand the mechanisms underlying the anti-cancer properties of this compound sulfide, which may lead to the development of new therapies for colon cancer.
Synthesemethoden
Sulindac sulfide can be synthesized from N-(3-methylsulfinylphenyl)oxolane-2-carboxamide, which is a prodrug that is metabolized in the body to produce this compound sulfide. Sulindac can be synthesized by reacting 2-chlorobenzoic acid with 2-methyl-4-nitroaniline, followed by reduction and cyclization. Sulindac sulfide can then be obtained by treating this compound with hydrogen sulfide.
Wissenschaftliche Forschungsanwendungen
Sulindac sulfide has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that N-(3-methylsulfinylphenyl)oxolane-2-carboxamide sulfide can inhibit the growth of colon cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have also demonstrated that this compound sulfide can inhibit the development of colon tumors in animal models.
Eigenschaften
IUPAC Name |
N-(3-methylsulfinylphenyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-17(15)10-5-2-4-9(8-10)13-12(14)11-6-3-7-16-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKXGOQFOWAURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)
![1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)

![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)


![3-(2,2-dimethylpropanoyl)-N-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7562493.png)
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![5-chloro-2-fluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7562508.png)


![Pyrrolidin-1-yl-[3-(2,4,5-trifluorophenyl)sulfonyl-1,3-thiazolidin-4-yl]methanone](/img/structure/B7562532.png)
